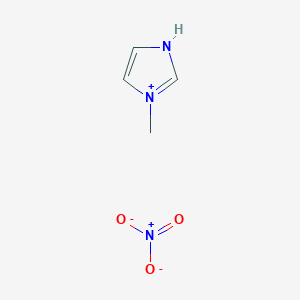

1-Methylimidazolium nitrate

Description

Contextualization of Imidazolium-Based Ionic Liquids in Contemporary Chemical Science

Ionic liquids (ILs) are salts that exist in a liquid state at or near room temperature, typically below 100°C. rsc.orgbohrium.com They are composed entirely of ions, specifically large organic cations and smaller inorganic or organic anions. rsc.orgnih.gov This unique composition imparts a range of desirable properties, including low vapor pressure, high thermal and chemical stability, non-flammability, and high ionic conductivity. rsc.orgacademie-sciences.frmdpi.com

The "designer" nature of ionic liquids allows for their physicochemical properties to be fine-tuned by modifying the structure of their constituent ions. mdpi.com Imidazolium-based cations are among the most extensively studied due to their versatility and the relative ease with which their properties can be altered. bohrium.com These properties have led to their widespread investigation and use in diverse fields such as electrochemistry, catalysis, and as green solvents in chemical synthesis. nih.govnbinno.com

Distinct Academic Significance of 1-Methylimidazolium (B8483265) Nitrate (B79036) within Ionic Liquid Research

1-Methylimidazolium nitrate, with the chemical formula [C4H7N2][NO3], holds a special place in the study of ionic liquids. Its synthesis is often achieved through a straightforward neutralization reaction between 1-methylimidazole (B24206) and nitric acid. academie-sciences.fr The resulting compound is an air-stable, hydrophilic white solid with a melting point of 60°C. academie-sciences.fr

The academic interest in 1-methylimidazolium nitrate stems from its potential as an energetic ionic liquid (EIL). researchgate.netrsc.org EILs are a subclass of ionic liquids that contain an oxidizing anion and a combustible cation, giving them high energy content. mdpi.com Research has shown that protonated 1-methylimidazolium nitrate is among the most energetic materials in its class. rsc.org This property, combined with its thermal stability, makes it a subject of intense investigation for applications in propulsion technologies. researchgate.netresearchgate.net

Overview of Current Research Trajectories and Future Directions for 1-Methylimidazolium Nitrate Studies

Current research on 1-methylimidazolium nitrate is multifaceted. One major area of focus is its thermal behavior and decomposition kinetics. nih.govresearchgate.netresearchgate.net Understanding its thermal stability is crucial for its safe handling and application as an energetic material. researchgate.net Studies have employed techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its decomposition onset temperature and enthalpy. researchgate.net

Another significant research direction is its application in electrochemistry. scientific.netresearchgate.netnih.gov The ionic nature of 1-methylimidazolium nitrate makes it a good conductor of electricity, and it is being explored as an electrolyte in various electrochemical devices. nbinno.comcymitquimica.com Furthermore, its role as a promoter and medium in green chemical synthesis is an active area of investigation, with studies demonstrating its effectiveness in reactions like the one-pot conversion of alcohols to oximes under microwave irradiation. academie-sciences.fr

Future research is expected to delve deeper into optimizing its properties for specific applications. This includes the synthesis of new derivatives with enhanced energetic properties or improved electrochemical performance. rsc.org The study of its mixtures with other ionic liquids or solvents to create eutectic systems with tailored properties is also a promising avenue. core.ac.uk Additionally, computational studies, such as ab initio molecular dynamics simulations, are being used to gain a fundamental understanding of its intermolecular interactions and predict its properties. bohrium.comresearchgate.netaip.orgresearchgate.net

Physicochemical Properties of Imidazolium-Based Ionic Liquids

The properties of imidazolium-based ionic liquids can be tuned by altering the alkyl chain length on the cation and by the choice of the anion. The following table provides a comparative look at the properties of 1-methylimidazolium nitrate and a related, commonly studied ionic liquid, 1-butyl-3-methylimidazolium nitrate.

| Property | 1-Methylimidazolium Nitrate | 1-Butyl-3-methylimidazolium Nitrate |

| Molecular Formula | C4H7N3O3 | C8H15N3O3 |

| Molecular Weight | 145.12 g/mol | 201.22 g/mol |

| Appearance | White solid | Colorless to pale yellow liquid |

| Melting Point | 60 °C academie-sciences.fr | -17 °C nbinno.com |

| Decomposition Temperature | Onset ~175 °C researchgate.net | ~250-300 °C |

| Density | 1.25 g/cm³ at 294 K aip.orgarxiv.org | 1.18–1.22 g/cm³ at 298 K |

| Solubility | Hydrophilic, soluble in water academie-sciences.fr | Soluble in water and common organic solvents nbinno.com |

Thermal Analysis Data for 1-Methylimidazolium Nitrate

The thermal stability of 1-methylimidazolium nitrate is a critical parameter for its application as an energetic material. The following table summarizes key data from thermal analysis studies.

| Analytical Technique | Parameter | Value | Reference |

| Differential Scanning Calorimetry (DSC) | Extrapolated Onset Temperature | 180-230 °C | researchgate.net |

| Decomposition Enthalpy | ~1.8 kJ g⁻¹ | researchgate.net | |

| Accelerating Rate Calorimetry (ARC) | Onset Temperature (in air/argon) | 175 ± 5 °C | researchgate.net |

| Onset Temperature (at 2.2 MPa) | 165 ± 5 °C | researchgate.net |

Properties

IUPAC Name |

3-methyl-1H-imidazol-3-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.NO3/c1-6-3-2-5-4-6;2-1(3)4/h2-4H,1H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALWTPNRISPPIZ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CNC=C1.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthesis Methodologies and Advanced Characterization Techniques

Synthetic Pathways for 1-Methylimidazolium (B8483265) Nitrate (B79036) and Related Analogues

The synthesis of 1-Methylimidazolium nitrate, an ionic liquid, is primarily achieved through well-established chemical reactions that allow for the precise construction of its cationic and anionic components. These methods can be broadly categorized into multi-step syntheses involving anion metathesis and advanced techniques that utilize physical methods like ultrasonic irradiation to enhance reaction efficiency.

The most common and versatile route for synthesizing 1-Methylimidazolium nitrate involves a two-step process. The initial step is a quaternization reaction to form the desired 1-methylimidazolium cation with a halide as the counter-ion. This is followed by an anion metathesis (or ion exchange) step to replace the halide with the nitrate anion.

The first step typically involves the N-alkylation of 1-methylimidazole (B24206) with a methyl halide, such as methyl chloride or methyl iodide. This reaction forms a 1,3-dimethylimidazolium (B1194174) halide salt. A more direct route to the specific 1-methylimidazolium cation involves the reaction of imidazole (B134444) with a methylating agent, followed by the introduction of the desired anion.

Once the 1-methylimidazolium halide precursor is obtained, the second step, anion metathesis, is performed. rsc.orgorgsyn.org This is an ion exchange reaction where the halide ion is swapped for a nitrate ion. A common method involves reacting the imidazolium (B1220033) halide salt with a nitrate salt, such as silver nitrate (AgNO₃) or an alkali metal nitrate like sodium nitrate (NaNO₃). researchgate.net

When using silver nitrate, the reaction is driven by the precipitation of the insoluble silver halide (e.g., AgCl, AgBr) in a suitable solvent, leaving the desired 1-Methylimidazolium nitrate in the solution. An alternative and often more cost-effective method uses alkali metal or ammonium (B1175870) nitrate salts. rsc.org In this case, the choice of solvent is critical. For instance, reacting a 1-methylimidazolium halide with sodium nitrate in a solvent like acetone, where sodium halide is poorly soluble, effectively drives the reaction forward, leading to the precipitation of the halide salt. rsc.orgresearchgate.net The resulting 1-Methylimidazolium nitrate can then be isolated from the solution after filtering off the precipitated salt.

To improve the efficiency and environmental friendliness of the synthesis, ultrasonic irradiation has emerged as a powerful technique. wiley-vch.de This method, often referred to as sonochemistry, utilizes the energy from high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. wiley-vch.de

Advanced Spectroscopic Characterization of 1-Methylimidazolium Nitrate

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is essential for identifying the functional groups and characterizing the bonding within 1-Methylimidazolium nitrate. nih.gov FTIR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational profile of the compound.

The spectra of 1-Methylimidazolium nitrate are characterized by specific bands corresponding to the vibrations of the 1-methylimidazolium cation and the nitrate anion. The cation's spectrum is dominated by vibrations of the imidazole ring and the attached methyl group. elsevierpure.com Key features include C-H stretching vibrations of the ring and the methyl group, typically observed in the 2900-3200 cm⁻¹ region. nih.gov The in-plane and out-of-plane bending modes of the C-H bonds and the ring stretching vibrations (C=C, C-N) appear at lower frequencies in the fingerprint region (below 1600 cm⁻¹). mdpi.com

The nitrate anion (NO₃⁻), belonging to the D₃h point group, has characteristic vibrational modes. The most intense of these is the asymmetric stretching mode (ν₃), which is IR active and typically appears as a strong band in the 1350-1380 cm⁻¹ region. The symmetric stretching mode (ν₁) is Raman active and appears around 1050 cm⁻¹. The out-of-plane bend (ν₂) and the in-plane bend (ν₄) are observed at lower wavenumbers. The presence of these distinct bands from both the cation and anion in the spectra confirms the formation of the ionic liquid. iaea.org

Table 1: Characteristic Vibrational Frequencies for 1-Methylimidazolium Nitrate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretch (Imidazolium Ring & Methyl) | 2900 - 3200 | FTIR, Raman |

| N-O Asymmetric Stretch (Nitrate) | 1350 - 1380 | FTIR |

| Imidazolium Ring Skeletal Vibrations | 1400 - 1600 | FTIR, Raman |

| N-O Symmetric Stretch (Nitrate) | ~1050 | Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Methylimidazolium nitrate in the solution state. sapub.org By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the atoms within the molecule.

¹H NMR spectroscopy provides a map of the proton environments in the 1-methylimidazolium cation. The spectrum is characterized by distinct signals for the protons on the imidazolium ring and the methyl group. The proton at the C2 position (between the two nitrogen atoms) is the most deshielded due to the electron-withdrawing effect of the adjacent nitrogens, and its signal typically appears furthest downfield. rsc.org The protons at the C4 and C5 positions of the ring appear at intermediate chemical shifts, while the protons of the N-methyl group are the most shielded and appear furthest upfield. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the cation. Each unique carbon atom in the 1-methylimidazolium ring and the methyl group gives rise to a distinct signal. researchgate.net Similar to the ¹H NMR spectrum, the C2 carbon is the most deshielded and appears at the lowest field. The C4 and C5 carbons resonate at intermediate fields, and the methyl carbon appears at the highest field. rsc.org The precise chemical shifts obtained from these spectra serve as a definitive fingerprint for the 1-methylimidazolium cation, confirming the successful synthesis of the target compound. sapub.org

Table 2: Typical NMR Spectroscopic Data for the 1-Methylimidazolium Cation

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Typical Chemical Shift (δ, ppm) | Assignment | Typical Chemical Shift (δ, ppm) |

| H2 (NCHN) | ~10.7 | C2 (NCN) | ~137 |

| H4/H5 (CH=CH) | ~7.6 - 7.7 | C4/C5 (CH=CH) | ~123 |

| N-CH₃ | ~4.1 | N-CH₃ | ~36 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Two-Dimensional (2D) Dipolar NMR and Orientational Order Parameter Analysis

Two-dimensional (2D) ¹³C-¹H dipolar Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantifying the orientational order of specific chemical bonds within molecules. In the context of imidazolium-based ionic liquids, this method provides detailed insights into the alignment and arrangement of the cations, particularly in liquid crystalline phases. mdpi.com

Researchers have applied this technique to related long-chain imidazolium ionic liquids to measure the order parameters of C-H bonds in the imidazolium cation. mdpi.com The orientational ordering is assessed by measuring anisotropic spin interactions, such as dipolar couplings, which are averaged by molecular motion. The degree of this averaging provides a measure of the orientational order parameter, S. For a homologue of 1-methylimidazolium nitrate, specifically a 1-tetradecyl-3-methylimidazolium (B1224123) nitrate (C₁₄mimNO₃), the molecular order parameter S was found to be relatively low compared to conventional non-ionic liquid crystals. mdpi.com This is a common feature in ionic liquid crystals and is attributed to the significant role of electrostatic interactions in the molecular organization. mdpi.com The analysis supports a structural model where the alkyl chains of the cations are interdigitated and aligned with the smectic layer normal. mdpi.com

Nuclear Spin Relaxation and Self-Diffusometry Studies

Nuclear spin relaxation and self-diffusometry studies, conducted via NMR, are essential for understanding the molecular dynamics of ionic liquids like 1-methylimidazolium nitrate. These techniques provide quantitative data on both the rotational and translational motions of the constituent ions. db-thueringen.deresearchgate.net

Nuclear spin-lattice relaxation (T₁) measurements, often performed over a wide range of magnetic field strengths (a technique known as NMR relaxometry), can probe molecular motions over various timescales. db-thueringen.de For imidazolium-based ionic liquids, the relaxation of nuclei such as ¹³C is primarily governed by dipole-dipole interactions. researchgate.net By analyzing the frequency dependence of T₁ relaxation times, it is possible to separate and quantify the correlation times for rotational and translational dynamics of the ions. db-thueringen.de Studies on similar ionic liquids have shown that while rotational dynamics often follow an Arrhenius temperature dependence, translational dynamics typically exhibit non-Arrhenius behavior, especially in supercooled states. db-thueringen.de

Pulsed-field gradient (PFG) NMR is the primary technique for measuring self-diffusion coefficients, which describe the translational motion of molecules. researchgate.net These measurements provide independent verification of the translational dynamics derived from relaxation studies. db-thueringen.de For various imidazolium-based ionic liquids, PFG-NMR has been used to determine the self-diffusion coefficients of both the cation and the anion, revealing differences in their mobility that can indicate the formation of aggregates or distinct diffusion mechanisms. researchgate.net

Advanced Mass Spectrometry Techniques: Thermogravimetric-Photoionization Mass Spectrometry (TG-PIMS)

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) is a critical tool for investigating the thermal stability and decomposition pathways of ionic liquids. For 1-methylimidazolium nitrate, thermal analysis has been conducted using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), with the evolved gases analyzed by gas chromatography/mass spectrometry (GC/MS). bohrium.comresearchgate.net

These studies show that 1-methylimidazolium nitrate undergoes a single-stage mass loss upon heating. bohrium.comresearchgate.net The decomposition is exothermic, with a significant enthalpy of decomposition. bohrium.comresearchgate.net The onset temperature for this decomposition is dependent on the heating rate, occurring in the range of 126.6–163.2 °C for heating rates between 1.0 and 8.0 °C min⁻¹. bohrium.comresearchgate.net GC/MS analysis of the decomposition products revealed the formation of methane (B114726) isocyanate, a hazardous and toxic compound. bohrium.comresearchgate.net This indicates that the decomposition pathway involves the fragmentation of the imidazolium cation and reaction with the nitrate anion. The kinetic parameters of the decomposition, such as the apparent activation energy, have been estimated using isoconversional methods. bohrium.comresearchgate.net

| Parameter | Value | Conditions/Method |

|---|---|---|

| Mass Loss Profile | Single-stage | Thermogravimetric Analysis (TGA) |

| Decomposition Temperature Range | 117.6–230.2 °C | TGA |

| Oxidative Onset Temperature | 126.6–163.2 °C | TGA, for heating rates of 1.0–8.0 °C min⁻¹ |

| Average Enthalpy of Decomposition | 1610.4 J g⁻¹ | Differential Scanning Calorimetry (DSC) |

| Apparent Activation Energy | 106.1–114.2 kJ mol⁻¹ | Isoconversional Methods (Kissinger, FWO, Friedman) |

| Major Decomposition Product Identified | Methane Isocyanate | Gas Chromatography/Mass Spectrometry (GC/MS) |

Photoelectron Spectroscopy Applied to 1-Methylimidazolium Nitrate Interfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical environment of atoms at the surface of a material. rsc.orgnih.gov For ionic liquids, which have very low vapor pressure, XPS can be applied under ultrahigh-vacuum conditions to study the liquid-vacuum interface. nih.govuni-erlangen.de

Angle-resolved XPS (ARXPS) studies on various 1-alkyl-3-methylimidazolium-based ionic liquids have provided definitive evidence about the orientation of the ions at the surface. rsc.org By varying the take-off angle of the photoelectrons, the technique can probe different depths from the surface. For imidazolium cations with alkyl chains, high-resolution spectra of the C1s region at grazing take-off angles show an increased intensity of the aliphatic carbon signal. rsc.org This unequivocally demonstrates that the alkyl chains of the imidazolium cations are oriented away from the bulk liquid and towards the vacuum interface. rsc.org

Furthermore, XPS provides insights into the electronic structure and inter-ionic interactions by measuring core-level binding energies. nih.govacs.org Shifts in the binding energies of nitrogen, carbon, and other elements in the cation and anion can reflect the degree of charge transfer and the local electrostatic environment. researchgate.net These experimental findings can be correlated with computational models, such as those from ab initio molecular dynamics, to validate assumptions about the electronic structure and the importance of long-range interactions within the ionic liquid. nih.govacs.org

Solvatochromic Studies for Polarity Correlation

Solvatochromic studies employ probe dyes whose absorption or emission spectra are sensitive to the polarity of their solvent environment. These studies are used to quantify the "solvent strength" of ionic liquids and their mixtures with organic solvents. nih.gov Probes like Reichardt's dyes and Kamlet-Taft parameters are commonly used to measure properties such as dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity. nih.gov

Crystallographic and Solid-State Structural Elucidation of 1-Methylimidazolium Nitrate

Determining the precise three-dimensional arrangement of ions in the solid state is fundamental to understanding the intermolecular forces that govern the properties of ionic liquids.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the atomic structure of a crystalline solid. While obtaining a single crystal of 1-methylimidazolium nitrate itself can be challenging, the technique has been successfully applied to numerous other imidazolium-based salts, providing a clear picture of the packing motifs and specific interactions, such as hydrogen bonding, that define the crystal lattice. ul.ieresearchmap.jp

For example, the crystal structure of a complex salt containing the 1-methylimidazolium cation, [1-MeimH]₂[cis-MoO₂(sal)₂], has been determined. ul.ieuiowa.edu The study revealed a triclinic crystal system with the space group P-1. ul.ieuiowa.edu Such studies provide precise bond lengths, bond angles, and details of the hydrogen-bonding network between the imidazolium cation and the anion. In imidazolium salts, the acidic protons on the imidazolium ring (especially at the C2 position) frequently form strong hydrogen bonds with the anions, which is a dominant factor in the crystal packing. researchmap.jp Diffraction studies on various 1-butyl-3-methylimidazolium salts have revealed different crystal structures (e.g., monoclinic vs. orthorhombic) depending on the anion, highlighting the anion's critical role in directing the solid-state architecture. researchmap.jp

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.220(2) |

| b (Å) | 9.469(3) |

| c (Å) | 15.368(4) |

| α (°) | 105.04(4) |

| β (°) | 99.48(3) |

| γ (°) | 109.48(3) |

| Z (formula units per cell) | 2 |

Analysis of Polymorphism and Conformational Isomerism in the Solid State

The solid-state structure of imidazolium-based ionic liquids, such as derivatives of 1-methylimidazolium nitrate, is complex and often exhibits polymorphism—the ability of a substance to exist in more than one crystal form. researchgate.netotterbein.eduqub.ac.uk These different crystalline polymorphs can arise from variations in crystallization conditions, such as temperature or the solvent used. qub.ac.ukresearchgate.net The study of these structures is crucial for understanding the material's physical properties.

A detailed investigation into the closely related compound, 1-butyl-3-methylimidazolium nitrate, reveals the presence of at least two polymorphic forms at different temperatures. researchgate.netotterbein.edu Using X-ray diffraction, researchers have identified distinct crystal structures that are stable at specific temperature ranges. researchgate.netotterbein.eduresearchgate.net For instance, one form (Form Ia and Ib) is observed at 100 K and 200 K, while a different polymorph (Form II) appears at 273 K. researchgate.netotterbein.edu Both forms were found to crystallize in the P-1 space group with two independent ion pairs in the asymmetric unit. researchgate.netotterbein.edu

Conformational isomerism, particularly concerning the alkyl substituent on the imidazolium ring, plays a significant role in the polymorphism of these salts. nih.gov For the butyl group in 1-butyl-3-methylimidazolium nitrate, various conformations, such as trans-trans (TT), gauche-gauche (G'G'), and gauche-trans (GT), have been identified in the solid state. researchgate.netotterbein.edu At 100 K, the crystal structure (Form Ia) contains two distinct cations, one with the butyl chain in a TT conformation and the other in a G'G' conformation. researchgate.netotterbein.eduresearchgate.net As the temperature increases to 200 K, the G'G' chain becomes disordered, with a minor percentage of the GT conformation also present. researchgate.netotterbein.eduresearchgate.net At the higher temperature of 273 K, the second polymorph (Form II) shows even greater disorder in the butyl chains, featuring a mixture of G'T, G'G', and GT conformers. researchgate.netotterbein.edu This conformational flexibility is a key factor influencing the stability and formation of different crystal polymorphs. researchgate.net

Changes in band frequencies and intensities observed in Raman spectra collected between 100 K and 350 K are consistent with the conversion between these different butyl chain conformations, further supporting the findings from X-ray diffraction. researchgate.netotterbein.edu

| Polymorph | Temperature (K) | Space Group | Primary Butyl Chain Conformations | Key Structural Features |

|---|---|---|---|---|

| Form Ia | 100 | P-1 | trans-trans (TT) and gauche-gauche (G'G') | Two independent ion pairs with distinct cation conformations. |

| Form Ib | 200 | P-1 | TT, G'G' (major), and gauche-trans (GT) (minor, ~12%) | Disorder introduced in the G'G' chain. |

| Form II | 273 | P-1 | Mixture of G'T, G'G', and GT | Significant disorder observed in the butyl chains of both cations. |

Extended X-ray Absorbance Fine Structure (EXAFS) Spectroscopy for Local Structure Determination

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element in a material, providing information that is often not achievable by other methods. aip.org This technique is particularly valuable for analyzing the structure of ionic liquids like 1-methylimidazolium nitrate, where long-range order may be absent, but a distinct local arrangement of ions exists. aip.orgnih.gov EXAFS is a subset of X-ray Absorption Spectroscopy (XAS) and focuses on the oscillations in the X-ray absorption coefficient at energies above an absorption edge. aip.orgnih.gov These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms, providing detailed information about the local coordination environment, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.gov

In studies of related 1-alkyl-3-methylimidazolium salts, EXAFS has been successfully employed to probe the local environment around the anion. aip.orgnih.govnih.gov For example, by tuning the X-ray energy to the Br K-edge in a series of 1-alkyl-3-methylimidazolium bromide salts, researchers were able to unveil the local coordination structure around the bromide ion. aip.orgnih.gov The analysis revealed that the local molecular arrangement around the bromide anion is highly consistent for alkyl chains from butyl to decyl, suggesting that the imidazolium head groups assume a similar orientation around the anion regardless of the tail length. aip.orgnih.gov

The analysis of EXAFS data involves fitting a theoretical model to the experimental spectrum. aip.org This model is constructed based on crystallographic data or computational simulations and includes all relevant scattering paths. aip.org A least-squares minimization procedure is then used to refine structural parameters (like interatomic distances) and non-structural parameters against the experimental data. aip.org For solid 1-ethyl-3-methylimidazolium (B1214524) bromide, the analysis included multiple Br-H and Br-C contacts, and the best-fit structural parameters were found to match closely with the known crystal structure. aip.org This demonstrates the efficacy of EXAFS as a direct tool for unveiling local structural arrangements in imidazolium-based ionic liquids. aip.orgnih.gov

| Compound | Absorber-Scatterer Pair | Distance (Å) from Crystallography | Note |

|---|---|---|---|

| 1-ethyl-3-methylimidazolium bromide | Br-H | 2.78 | Multiple Br-H contacts were included in the EXAFS model. |

| 1-ethyl-3-methylimidazolium bromide | Br-H | 2.89 | - |

| 1-ethyl-3-methylimidazolium bromide | Br-H | 2.97 | - |

| 1-ethyl-3-methylimidazolium bromide | Br-C | 3.57 | This represents the shortest Br-C distance. |

| 1-butyl-3-methylimidazolium bromide | Br-H | 2.45 | The shortest Br-H contact in this structure. |

Iii. Theoretical and Computational Investigations of 1 Methylimidazolium Nitrate Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are essential for elucidating the fundamental electronic properties of the 1-methylimidazolium (B8483265) ([C₁mim]⁺) cation and the nitrate (B79036) (NO₃⁻) anion, as well as the nature of their interaction.

A variety of computational methodologies have been employed to study imidazolium-based nitrate systems, providing detailed information on their geometries and energies. arxiv.orgaip.org Ab initio methods, such as the Gaussian-3 composite method (G3MP2), and Møller-Plesset second-order perturbation theory (MP2), along with various Density Functional Theory (DFT) functionals, are commonly used. aip.org

DFT functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X (Minnesota 06, 2X-hybrid meta-GGA) are frequently chosen for their balance of computational cost and accuracy in describing noncovalent interactions, which are crucial in ionic liquids. mdpi.comrsc.orgnih.gov These methods, often paired with Pople-style basis sets like 6-311++G(d,p), are used to perform geometry optimizations, calculate vibrational frequencies, and determine electronic properties. arxiv.orgmdpi.com For instance, quantum mechanical calculations using the G3MP2 level of theory have been used to investigate the pair structure of related imidazolium (B1220033) nitrate systems in the gas phase. aip.org Studies comparing different functionals have found that M06-2X can be more effective than B3LYP for describing medium-range electron correlation and van der Waals interactions, which are significant in these systems. tru.ca

The choice of computational level affects the predicted geometries. For the 1,3-dimethylimidazolium (B1194174) nitrate ion pair, a planar gas-phase geometry is obtained using HF, MP2, and B3LYP levels of theory with a 6-311G(d,p) basis set. aip.org However, the addition of diffuse functions can result in non-planar geometries at the M06-2X level, highlighting the sensitivity of the computed structure to the chosen methodology. aip.org

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and stability of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comossila.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. irjweb.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.comwikipedia.org

In the context of 1-alkyl-imidazolium nitrate ionic liquids, FMO analysis has been conducted using DFT methods. mdpi.com The HOMO is typically localized on the nitrate anion, which is rich in electrons, while the LUMO is centered on the imidazolium cation's ring, which is electron-deficient. This distribution indicates that the primary charge transfer interaction occurs from the anion to the cation.

The energy gap (ΔE) is a crucial parameter derived from FMO analysis. For a series of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids, DFT calculations have shown that as the length of the alkyl chain on the cation increases, the HOMO-LUMO energy gap tends to decrease. This suggests that increasing the alkyl chain length reduces the stability of the ionic liquid. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Imidazolium Nitrate System Note: Data is illustrative for a related system ([Emmim][NO₃]) to demonstrate typical values obtained from DFT calculations.

| Orbital | Energy (Hartree) | Energy (eV) |

|---|---|---|

| HOMO | -0.27833 | -7.5737 |

| LUMO | -0.03811 | -1.0370 |

| Energy Gap (ΔE) | 0.24022 | 6.5367 |

Source: Adapted from data on 1-ethyl-2,3-dimethylimidazolium (B13442263) nitrate from MDPI. mdpi.com

Understanding the composition of the vapor phase above an ionic liquid is crucial for applications involving distillation or high temperatures. Computational studies help predict the nature of species present in the gas phase. Quantum chemical calculations have revealed that for related imidazolium nitrate systems, the most stable gas-phase structure is a neutral ion pair where the nitrate anion interacts with the imidazolium ring. aip.org Specifically, the nitrate anion tends to form a planar configuration, interacting with hydrogen atoms on the cation. aip.org

The vaporization of ionic liquids can be complex, potentially involving either the evaporation of intact neutral ion pairs (NIPs) or thermal decomposition into volatile neutral molecules. mdpi.com For many imidazolium-based ionic liquids, studies have shown that under high vacuum (Langmuir conditions), vaporization occurs primarily as intact ion pairs. mdpi.com However, under equilibrium conditions (Knudsen conditions), decomposition products can become significant components of the vapor phase. mdpi.com For example, studies on similar imidazolium salts have identified decomposition pathways leading to the formation of substituted imidazole-2-ylidene and HF. mdpi.com The enthalpy of vaporization is a key thermodynamic parameter, and for similar imidazolium ionic liquids, it is substantial, indicating strong intermolecular forces in the liquid state. mdpi.com

Molecular Dynamics (MD) Simulations for Liquid State Behavior

While quantum mechanics is ideal for studying individual ions or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of the bulk liquid state, providing insights into intermolecular interactions, structure, and dynamics over time.

MD simulations, which rely on force fields derived from quantum mechanical calculations or experimental data, can model the complex network of interactions within the ionic liquid. aip.org The primary interaction in 1-methylimidazolium nitrate is the strong electrostatic attraction between the [C₁mim]⁺ cation and the NO₃⁻ anion.

Beyond simple electrostatic forces, hydrogen bonding plays a significant role. X-ray diffraction and computational studies on related systems have confirmed that the nitrate anion forms hydrogen bonds with the acidic protons of the imidazolium ring, particularly the hydrogen on the C2 carbon (the carbon between the two nitrogen atoms). arxiv.orgaip.org The interaction energy between the cation and anion is substantial. For the closely related 1,3-dimethylimidazolium nitrate ([DMIM]⁺[NO₃]⁻) pair, the minimum interaction energy was calculated to be -92.25 kcal/mol at a C-N equilibrium distance of 3.35 Å using the MP2 level of theory. aip.org Different DFT functionals provide slightly different binding energies, with the B97XD functional predicting a more attractive interaction of approximately -95.25 kcal/mol. aip.org These strong binding energies are responsible for the low vapor pressure and high thermal stability of ionic liquids.

Table 2: Calculated Intermolecular Binding Energies for the [DMIM]⁺-[NO₃]⁻ Ion Pair

| Level of Theory | Basis Set | Binding Energy (kcal/mol) |

|---|---|---|

| MP2 | 6-311G(d,p) | -92.25 |

| B3LYP | 6-311G(d,p) | -92.3 |

| B97XD | 6-311G(d,p) | -95.2 |

Source: Adapted from data for the 1,3-dimethylimidazolium nitrate system from AIP Publishing. aip.org

The presence of water, even in small amounts, can significantly alter the properties of ionic liquids. MD simulations are widely used to study the solvation dynamics and the effect of water on the structure and properties of imidazolium nitrate systems. arxiv.orgosti.govarxiv.org

Simulations show that adding water to the ionic liquid disrupts the cation-anion network. Water molecules interact strongly with both the cation and the anion. arxiv.org The water molecule's oxygen atom can interact with the imidazolium ring, while its hydrogen atoms form strong hydrogen bonds with the oxygen atoms of the nitrate anion. arxiv.org This solvation of the ions by water molecules weakens the direct cation-anion interactions. arxiv.org

This weakening of interionic forces leads to changes in macroscopic properties. For instance, the density of ionic liquid-water mixtures typically decreases as the water concentration increases. osti.govarxiv.org Furthermore, the mobility of the ions, as measured by their self-diffusion coefficients, increases significantly with the addition of water. In the neat ionic liquid, the cation often diffuses faster than the anion, but as the water molar fraction increases beyond a certain point (e.g., ≥ 0.25 for [bmim][NO₃]), the anion begins to diffuse faster than the cation. These simulations provide a molecular-level explanation for the observed changes in viscosity, conductivity, and other bulk properties of 1-methylimidazolium nitrate upon water absorption.

Development and Validation of Force Fields, including Polarizable Models (e.g., AMOEBA)

The accurate simulation of ionic liquids (ILs) like 1-methylimidazolium nitrate necessitates the development of robust force fields that can precisely model the complex intermolecular interactions governing their behavior. A significant focus in the field has been the creation of polarizable force fields, which explicitly account for the induction effects that are crucial in highly charged and polar environments.

One of the prominent polarizable force fields developed for ILs is the AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) model. The parametrization of AMOEBA for imidazolium-based ILs involves a detailed procedure that utilizes quantum mechanical (QM) data. escholarship.org For instance, in the development for 1,3-dimethylimidazolium-based ILs, a related cation, intermolecular interaction energies were calculated using high-level QM theory (MP2/6-311G(d,p)). escholarship.org These calculations serve as a benchmark for fitting the force field parameters. Energy decomposition analysis (EDA) is also employed to ensure that individual components of the interaction energy, such as electrostatics, polarization, and van der Waals forces, are accurately represented. escholarship.orgnih.gov

The validation of these force fields is a critical step and is typically achieved by performing molecular dynamics (MD) simulations and comparing the calculated bulk properties with experimental data. For imidazolium nitrate systems, properties such as liquid density, enthalpy of vaporization, and ion diffusion coefficients are simulated and benchmarked against known values. escholarship.orgresearchgate.net For example, MD simulations using a multipolar polarizable force field for 1,3-dimethylimidazolium nitrate have been used to calculate liquid densities as a function of temperature, which were then compared with experimental data available for 1-methylimidazolium nitrate and 1-ethyl-3-methylimidazolium (B1214524) nitrate. researchgate.net This comparison helps in assessing the accuracy and transferability of the force field.

Beyond the AMOEBA model, other polarizable models have been developed for imidazolium-based ILs. These models often involve fitting distributed polarizabilities to reproduce the induction energy of the ions. researchgate.netbohrium.commdpi.com These approaches can include charge-flow polarizabilities and both isotropic and anisotropic dipolar polarizabilities on atomic sites to capture the detailed electronic response of the molecules. researchgate.netbohrium.commdpi.com The goal of these developments is to create a transferable and accurate force field applicable to a wide range of imidazolium-based ILs, including those with the nitrate anion. acs.orgresearchgate.net

The table below summarizes key aspects of the development and validation of polarizable force fields relevant to 1-methylimidazolium nitrate systems.

| Force Field/Model Type | Parametrization Approach | Validation Properties | Key Findings |

| AMOEBA | Fit to QM intermolecular interaction energies (MP2) and energy decomposition analysis (EDA). escholarship.orgnih.gov | Liquid density, enthalpy of vaporization, diffusion coefficients. escholarship.org | Good agreement with experimental data for bulk properties, demonstrating the importance of including polarization. escholarship.org |

| Distributed Polarizability Models | Fit to reproduce induction energies from QM calculations using distributed isotropic and anisotropic polarizabilities. researchgate.netbohrium.com | Molecular polarizability and its anisotropy. researchgate.netbohrium.com | Models accurately rebuild molecular polarizability, showing good transferability across different alkyl-imidazolium cations. researchgate.netbohrium.com |

| General Polarizable Force Fields for ILs | Combination of QM data and experimental results to parameterize electrostatic, polarization, and van der Waals terms. acs.orgresearchgate.net | Density, heat of vaporization, viscosity, conductivity. acs.orgresearchgate.net | Developed force fields show good agreement with a wide range of experimental data across multiple temperatures, highlighting their predictive capability. acs.orgresearchgate.net |

Computational Approaches to Thermochemical Properties and Reaction Energetics

Calculation of Molar Enthalpies of Formation and Fusion

Computational chemistry provides powerful tools for determining the thermochemical properties of molecules, including the molar enthalpies of formation and fusion. For ionic liquids, methods like the G3MP2 theory have been successfully employed to calculate the gaseous enthalpy of formation with high accuracy, showing excellent agreement with experimental data derived from combustion calorimetry and vapor pressure measurements for compounds like 1-butyl-3-methylimidazolium dicyanamide. arxiv.org This approach establishes a reliable pathway for obtaining crucial thermodynamic data for ILs where experimental measurements may be challenging. arxiv.org

However, a specific, high-level computational study detailing the molar enthalpy of formation for 1-methylimidazolium nitrate itself is not prominently available in the reviewed literature. Similarly, direct computational predictions of the molar enthalpy of fusion for this specific compound are not readily found. Experimental work on the related 1-butyl-3-methylimidazolium nitrate has determined its crystalline enthalpy of formation through combustion calorimetry. bohrium.com

The melting temperature of 1-methylimidazolium nitrate has been reported to be approximately 339 K. While this is an experimental value, it is a critical parameter that would be used to validate any computational model aimed at predicting the enthalpy of fusion through methods like molecular dynamics simulations coupled with a robust force field. The absence of direct computational studies for 1-methylimidazolium nitrate highlights an area for future research, where established methodologies used for similar ILs could be applied.

Computational Modeling of Thermal Decomposition Kinetics and Reaction Pathways

Understanding the thermal stability and decomposition mechanisms of 1-methylimidazolium nitrate is crucial for its safe handling and application. Computational modeling plays a significant role in elucidating the kinetics and reaction pathways of its thermal degradation.

Studies combining thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) with computational kinetic modeling have been performed on 1-methylimidazolium nitrate. bohrium.com The decomposition process is observed as a single-stage, exothermic event. The kinetics of this decomposition have been modeled using isoconversional methods such as the Kissinger, Flynn-Wall-Ozawa (FWO), and Friedman models to determine the apparent activation energy (Ea) of the process. bohrium.com These models analyze experimental data obtained at different heating rates to extract kinetic parameters without assuming a specific reaction model.

Further computational analysis involves fitting the experimental data to various reaction models. For 1-methylimidazolium nitrate, an autocatalytic model, expressed as f(α) = (1 − α)¹·⁴²(0.017 + α⁰·⁶²), was found to best describe the reaction mechanism through multivariate nonlinear regression. This suggests that the decomposition products may play a role in catalyzing the degradation process.

The following table presents the kinetic parameters for the thermal decomposition of 1-methylimidazolium nitrate derived from computational modeling of experimental data.

| Method | Average Apparent Activation Energy (Ea) (kJ mol⁻¹) | Source |

| Kissinger | 106.1 - 114.2 | |

| FWO | 106.1 - 114.2 | |

| Friedman | 106.1 - 114.2 |

Computational studies, often using Density Functional Theory (DFT), are also employed to investigate the fundamental reaction pathways of decomposition for imidazolium-based ILs. escholarship.orgacs.orgresearchgate.net For these types of compounds, two primary thermal decomposition pathways are generally confirmed: deprotonation of the imidazolium cation by the anion and dealkylation (in this case, demethylation) of the cation. escholarship.org DFT calculations can be used to determine the energetics of these pathways, helping to predict the most likely decomposition products. For 1-methylimidazolium nitrate, GC/MS analysis of the decomposition products revealed the formation of methane (B114726) isocyanate, a hazardous compound, providing experimental validation for the proposed reaction mechanisms. bohrium.com

Iv. Thermochemical Characterization and Decomposition Mechanisms

Energetic Properties and Phase Transition Phenomena of 1-Methylimidazolium (B8483265) Nitrate (B79036)

The energetic properties of 1-Methylimidazolium nitrate, including its enthalpies of formation and phase transitions, provide fundamental thermodynamic data. These values are essential for assessing its potential as an energetic material and for designing safe handling and storage protocols.

The standard molar enthalpy of formation in the crystalline state for 1-Methylimidazolium nitrate has been determined through combustion calorimetry. acs.org This experimental technique measures the heat released during the complete combustion of the compound, from which the enthalpy of formation can be calculated.

Differential Scanning Calorimetry (DSC) has been employed to investigate the phase transition behavior of 1-Methylimidazolium nitrate. acs.orgacs.org The molar enthalpy of fusion, which is the energy required to change the substance from a solid to a liquid state at its melting point, was calculated from the melting peak area in the DSC thermogram. acs.org The measured enthalpy of fusion for 1-Methylimidazolium nitrate is 19.24 ± 0.2 kJ·mol⁻¹. acs.org DSC analysis also revealed that the compound melts around 343.4 K (70.25 °C) and begins to decompose at approximately 425 K (151.85 °C). acs.orgacs.org

Table 1: Thermochemical Properties of 1-Methylimidazolium Nitrate

| Property | Value | Method of Determination |

|---|---|---|

| Molar Enthalpy of Fusion (ΔfusHm) | 19.24 ± 0.2 kJ·mol⁻¹ acs.org | Differential Scanning Calorimetry (DSC) acs.org |

| Molar Enthalpy of Formation (ΔfHm°) | Data determined acs.org | Combustion Calorimetry acs.org |

| Melting Temperature (Peak) | 343.4 K acs.org | Differential Scanning Calorimetry (DSC) acs.org |

| Decomposition Onset Temperature | ~425 K acs.org | Differential Scanning Calorimetry (DSC) acs.org |

Attempts to determine the vaporization enthalpy of 1-Methylimidazolium nitrate have been challenging due to its thermal instability at temperatures required for vaporization. acs.org High-level ab initio calculations have been performed to understand the behavior of the compound in the gaseous phase. acs.org These theoretical studies suggest that upon vaporization, 1-Methylimidazolium nitrate does not exist as an intact ion pair. Instead, it is highly probable that it dissociates into its neutral constituent species: 1-methylimidazole (B24206) and nitric acid (HNO₃). acs.org This decomposition into neutral molecules upon heating is a critical characteristic, distinguishing it from some other ionic liquids that can vaporize as intact ion pairs under specific conditions. acs.orgdtic.mil

Mechanistic Studies of Thermal Decomposition of 1-Methylimidazolium Nitrate

Understanding the mechanism and kinetics of thermal decomposition is vital for assessing the thermal hazards associated with 1-Methylimidazolium nitrate. bohrium.com Various thermoanalytical techniques have been utilized to elucidate these characteristics.

Thermogravimetric analysis (TGA) is a key technique for studying the thermal decomposition of 1-Methylimidazolium nitrate. In non-isothermal TGA, the sample is heated at a constant rate, and the mass loss is recorded as a function of temperature. For 1-Methylimidazolium nitrate, TGA studies under oxidative conditions revealed a single-stage mass loss occurring between 117.6 °C and 230.2 °C. bohrium.com The onset temperature of this decomposition was observed to increase with higher heating rates, ranging from 126.6 °C to 163.2 °C for rates between 1.0 and 8.0 °C min⁻¹. bohrium.com

Isothermal TGA, where the sample is held at a constant high temperature, has been used for related imidazolium (B1220033) nitrate compounds to assess long-term thermal stability. nih.govmdpi.comresearchgate.net These studies show that significant weight loss can occur at temperatures below the onset decomposition temperature determined by non-isothermal methods, indicating that the material may be less stable over extended periods at elevated temperatures. nih.govresearchgate.net

To quantify the kinetics of the decomposition process, data from non-isothermal TGA experiments at multiple heating rates are analyzed using various isoconversional kinetic models. These models calculate the activation energy (Ea) of the decomposition reaction without assuming a specific reaction model.

For 1-Methylimidazolium nitrate, the apparent activation energy has been estimated using the Kissinger, Flynn-Wall-Ozawa (FWO), and Friedman methods. bohrium.com The average value was found to be in the range of 106.1–114.2 kJ·mol⁻¹. bohrium.comresearchgate.net This consistent result across different calculation methods provides a reliable measure of the energy barrier for the thermal decomposition of the compound. bohrium.com

Table 2: Apparent Activation Energy for Thermal Decomposition of 1-Methylimidazolium Nitrate

| Kinetic Method | Calculated Activation Energy (Ea) Range |

|---|---|

| Kissinger, Flynn-Wall-Ozawa (FWO), Friedman (Isoconversional Methods) | 106.1–114.2 kJ·mol⁻¹ bohrium.com |

Studies on a series of 1-alkyl-imidazolium nitrate ionic liquids have systematically investigated the effect of the alkyl chain length on their thermal properties. nih.govmdpi.comnih.gov Research on 1-alkyl-2,3-dimethylimidazolium nitrates with varying alkyl chains (ethyl, butyl, hexyl, octyl, and decyl) has consistently shown that thermal stability decreases as the length of the alkyl chain increases. nih.govmdpi.comresearchgate.netnih.gov This trend is observed in both non-isothermal and isothermal TGA experiments. nih.gov

Table 3: Influence of Alkyl Chain Length on Activation Energy of 1-Alkyl-2,3-dimethylimidazolium Nitrates

| Compound | Average Activation Energy (Ea) in kJ/mol mdpi.com |

|---|---|

| 1-Ethyl-2,3-dimethylimidazolium (B13442263) nitrate | 204.45 ± 5.80 |

| 1-Butyl-2,3-dimethylimidazolium nitrate | 169.95 ± 6.08 |

| 1-Hexyl-2,3-dimethylimidazolium nitrate | 161.55 ± 4.97 |

| 1-Octyl-2,3-dimethylimidazolium nitrate | 150.81 ± 5.83 |

| 1-Decyl-2,3-dimethylimidazolium nitrate | 134.75 ± 6.12 |

Oxidative Stability and Related Decomposition Pathways

The oxidative stability of 1-Methylimidazolium nitrate has been investigated through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). bohrium.com Under oxidative conditions, the compound undergoes a single-stage mass loss between 117.6 and 230.2 °C. bohrium.com The onset temperature for this oxidative decomposition varies with the heating rate, ranging from 126.6 °C to 163.2 °C for heating rates between 1.0 and 8.0 °C per minute. bohrium.comresearchgate.net DSC results confirm that the degradation process is exothermic, with an average enthalpy of decomposition measured at 1610.4 J g⁻¹. bohrium.comresearchgate.net

The decomposition pathway is influenced by the nitrate anion, which acts as a strong internal oxidizer. iaea.org At elevated temperatures, the nitrate group reacts vigorously with the methyl group of the imidazolium cation. iaea.org This internal oxidation is a key feature of its decomposition. Studies on related imidazolium nitrates suggest that the imidazolium ring itself tends to remain intact during the initial stages of thermal decomposition. iaea.org The primary decomposition reactions, therefore, involve the interaction between the nitrate anion and the alkyl substituent on the cation. iaea.org

Table 1: Oxidative Decomposition Temperature Range of 1-Methylimidazolium Nitrate

| Heating Rate (°C/min) | Oxidative Onset Temperature (°C) |

|---|---|

| 1.0 | 126.6 |

| 2.0 | Data not available |

| 4.0 | Data not available |

| 8.0 | 163.2 |

Data derived from studies showing a range of 126.6–163.2 °C with increasing heating rates from 1.0 to 8.0 °C min−1. bohrium.comresearchgate.net

Analysis of Gaseous Products from Pyrolysis of 1-Methylimidazolium Nitrate

The pyrolysis of 1-Methylimidazolium nitrate results in the evolution of several gaseous products, the identification of which is crucial for understanding its thermal hazard profile.

Analysis of the gases produced during the decomposition of 1-Methylimidazolium nitrate has been performed using techniques such as Gas Chromatography/Mass Spectrometry (GC/MS). bohrium.com This analysis has led to the identification of methane (B114726) isocyanate as a decomposition product. bohrium.comresearchgate.net Methane isocyanate is recognized as a hazardous, toxic, corrosive, and carcinogenic substance, highlighting the significant potential hazards associated with the thermal decomposition of this ionic liquid. bohrium.comresearchgate.net For related energetic ionic liquids with nitrate anions, the decomposition is known to produce common final products associated with combustion, driven by the strong oxidizing nature of the nitrate group. iaea.org

Table 2: Identified Hazardous Gaseous Decomposition Product

| Compound Name | Formula | Classification |

|---|---|---|

| Methane isocyanate | CH₃NCO | Hazardous, Toxic, Corrosive, Carcinogenic |

Source: GC/MS analysis of decomposed gases. bohrium.comresearchgate.net

To gain a comprehensive understanding of the decomposition process, 1-Methylimidazolium nitrate has been examined using simultaneous DSC/Thermogravimetry coupled with Fourier Transform Infrared (FTIR) and Mass Spectrometry. researchgate.net This coupled technique allows for the real-time identification of gaseous products as they evolve during the heating process. The TG curve provides information about the mass loss stages, while the FTIR spectrometer analyzes the infrared absorption of the evolved gases, enabling the identification of functional groups and specific molecules. researchgate.net Studies on similar imidazolium-based ionic liquids using rapid scan FTIR spectroscopy have shown that this method is effective in examining the evolution of gas-phase species during rapid thermal decomposition. iaea.org This analytical approach is essential for tracking the formation of various gaseous products and elucidating the complex reaction mechanisms that occur during pyrolysis. researchgate.net

V. Electrochemical Behavior and Applications of 1 Methylimidazolium Nitrate

Electrochemical Redox Processes in 1-Methylimidazolium (B8483265) Nitrate (B79036) Systems

The electrochemical stability and the redox processes of the constituent ions of 1-methylimidazolium nitrate define its potential window and its suitability for different electrochemical applications.

Cyclic voltammetry is a fundamental technique used to probe the electrochemical behavior of ionic liquids. Studies on imidazolium-based ionic liquids reveal a wide electrochemical window, which is a desirable characteristic for electrolytes. The reduction of the 1-alkyl-3-methylimidazolium cation typically occurs at highly negative potentials, around -2.0 V (vs. Fc/Fc⁺), while the oxidation of common anions like bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) occurs at positive potentials, around +1.0 V (vs. Fc/Fc⁺). nih.gov

In studies involving nitrate-containing imidazolium (B1220033) ionic liquids, such as 1-butyl-3-methylimidazolium nitrate ([C₄mim][NO₃]), the electrochemical oxidation of the nitrate ion has been observed. rsc.orgresearchgate.net Using a platinum microelectrode, a sharp oxidation peak is recorded, indicating the electrochemical activity of the nitrate anion within the ionic liquid medium. rsc.orgresearchgate.net Similarly, when salts like sodium nitrate (NaNO₃) and potassium nitrate (KNO₃) are dissolved in other imidazolium-based ionic liquids, comparable oxidation peaks for the nitrate ion are observed. rsc.orgresearchgate.net The electrochemical reduction of the nitrate ion also presents distinct features in cyclic voltammograms, which point to a complex, multi-step process. rsc.orgresearchgate.net

The electrochemical reduction of the nitrate ion (NO₃⁻) is a complex process involving multiple electron and proton transfers, leading to a variety of possible products. nih.gov The mechanism generally begins with the adsorption of the nitrate ion onto the cathode surface. nih.gov This is followed by a series of reduction steps. nih.gov In studies conducted in room-temperature ionic liquids, the reduction of nitrate has been shown to produce intermediates and final products including nitrites (NO₂⁻), as well as various oxides, peroxides, and superoxides. rsc.orgresearchgate.net

Proposed Nitrate Reduction Steps:

Nitrate to Nitrite (B80452): The initial step is the reduction of nitrate to nitrite. NO₃⁻ + 2e⁻ + H₂O → NO₂⁻ + 2OH⁻

Nitrite to Nitrogen Species: The resulting nitrite can be further reduced to various nitrogen compounds, such as nitrogen monoxide (NO), nitrous oxide (N₂O), nitrogen gas (N₂), or ammonia (B1221849) (NH₃), through multiple electron transfer steps. nih.gov

The electrochemical oxidation of the nitrate ion is a less commonly studied process but involves the removal of electrons from the nitrate ion at the anode surface.

1-Methylimidazolium Nitrate as an Electrolyte Component

Ionic liquids are considered promising replacements for conventional organic solvents in electrolytes for energy storage devices due to their non-flammability, negligible vapor pressure, high ionic conductivity, and wide electrochemical window. mdpi.comresearchgate.netbohrium.com

Imidazolium nitrate ionic liquids have been investigated as potential electrolytes for advanced energy storage systems, such as lithium-ion batteries and supercapacitors. mdpi.comresearchgate.netnih.gov Research on the closely related compound, 1-ethyl-3-methylimidazolium (B1214524) nitrate ([EIm][NO₃]), demonstrates key electrolyte properties. mdpi.comresearchgate.net The ionic conductivity of these liquids is a critical performance metric. As expected, conductivity increases with temperature, a behavior that can be described by the Vogel–Fulcher–Tammann (VFT) equation. mdpi.com

When used as a host for lithium salts like lithium nitrate (LiNO₃), the ionic liquid acts as a safer, non-flammable solvent. mdpi.com However, increasing the salt concentration generally leads to a decrease in ionic conductivity due to increased viscosity and ion pairing. mdpi.com Gelling the ionic liquid can sometimes lead to a significant increase in conductivity at low salt concentrations compared to the pure liquid state. mdpi.com The selection of the cation is also crucial; cations with shorter alkyl chains, like 1-ethyl-3-methylimidazolium (EMIM⁺), tend to have lower viscosity and higher ionic mobility compared to those with longer chains, such as 1-butyl-3-methylimidazolium (BMIM⁺). acs.org

| System | State | Effect of Temperature | Effect of Added LiNO₃ Salt | Reference |

|---|---|---|---|---|

| Pure [EIm][NO₃] | Liquid | Conductivity increases with temperature | N/A | mdpi.com |

| [EIm][NO₃] with LiNO₃ | Liquid | Conductivity increases with temperature | Conductivity decreases with increasing salt concentration | mdpi.com |

| [EIm][NO₃] with LiNO₃ | Gel | Conductivity increases with temperature | Shows a small increase in conductivity at 0.5 m salt concentration compared to the pure gel | mdpi.com |

Imidazolium nitrates have been successfully employed as electrolytes in the electrochemical desulfurization of model fuel oils. researchgate.netrsc.org This process is a promising technology for producing cleaner fuels. rsc.org In one study, imidazolium nitrate ionic liquids, including analogs of 1-methylimidazolium nitrate, were used as the electrolyte for the desulfurization of a model oil containing thiophene (B33073). researchgate.netrsc.org

The proposed mechanism is based on electro-polymerization. researchgate.net During the process, the sulfur-containing compounds (e.g., thiophene) are oxidized at the anode, forming radical cations that then polymerize. The resulting polymer is insoluble in the fuel and can be easily separated, thus removing the sulfur content. The efficiency of this process is influenced by several operational parameters. researchgate.netrsc.org

Research using [C₅mim][NO₃] as the electrolyte showed that a maximum desulfurization rate of 68.7% could be achieved under optimized conditions. rsc.org The study found that increasing the reaction time and temperature generally enhances the desulfurization performance. rsc.org Furthermore, the ionic liquid could be recycled and reused multiple times, demonstrating its potential for industrial applications. rsc.org

| Parameter | Optimal Value | Reference |

|---|---|---|

| Oil-to-Agent Ratio (mL) | 3:1 | rsc.org |

| Electro-polymerization Potential | 2.5 V | rsc.org |

| Temperature | 80 °C | rsc.org |

| Reaction Time | 150 min | rsc.org |

| Maximum Desulfurization Rate | 68.7% | rsc.org |

Interactions with Metal Ions and Electrodeposition Phenomena

Ionic liquids are effective media for the electrodeposition of metals and alloys due to their wide electrochemical windows and ability to suppress hydrogen evolution. nih.govewadirect.com In such applications, the ions of the liquid, such as 1-methylimidazolium and nitrate, interact directly with the metal ions being deposited.

Metal ions are known to form stable complexes with the anions of ionic liquids. nih.gov This complexation can significantly alter the electrochemical behavior of the metal ion. For instance, the reduction potential of a metal ion may shift to a more negative value when it forms a complex with the nitrate anion, compared to its potential in a conventional aqueous or organic solvent. nih.gov

The imidazolium cation also plays a crucial role. It can adsorb onto the electrode surface, altering the structure of the electrical double layer. rsc.org This adsorption can inhibit the reduction of metal ions, which often leads to the formation of finer-grained and smoother metal deposits. rsc.org The viscosity of the ionic liquid is another important factor, as it affects the mass transport of the metal ions to the electrode surface, thereby influencing the deposition rate and current density. nih.gov The unique charged double-layer structure formed by the ionic liquid at the electrode surface is considered a key factor in the formation of nanostructured materials during electrodeposition. nih.gov

Complexation with Uranyl Species (e.g., [UO₂(NO₃)₄]²⁻) and Spectrophotometric Evidence

The coordination chemistry of the uranyl ion (UO₂²⁺) in ionic liquids is crucial for developing advanced separation technologies. In nitrate-rich environments like 1-methylimidazolium nitrate, the uranyl ion readily forms anionic nitrate complexes. The specific nature of these complexes is influenced by the concentration of nitrate ions available in the system.

Research has shown that in the presence of sufficient nitrate ligands, uranyl ions typically form trinitrato or tetranitrato complexes. researchgate.netnih.gov While the trinitrato species, [UO₂(NO₃)₃]⁻, is frequently observed and is characterized by a hexagonal bipyramidal coordination geometry, the formation of the tetranitrato complex, [UO₂(NO₃)₄]²⁻, has also been studied. nih.gov The coordination mode of the nitrate ligand to the uranyl center can vary, with both bidentate (η²) and monodentate (η¹) binding being possible, depending on factors like inter-ligand repulsion and solvation. nih.gov The 1-methylimidazolium cation, while not directly participating in the primary coordination sphere of the uranyl ion, plays a role in stabilizing these anionic complexes within the ionic liquid matrix. Studies on the interaction of 1-methylimidazole (B24206) with uranyl nitrate have confirmed the binding of the imidazole (B134444) nitrogen to the uranium center, suggesting the potential for complex interactions in these systems. acs.orgfigshare.com

Spectrophotometry, particularly UV-Visible absorption spectroscopy, is a powerful tool for identifying and characterizing uranyl complexes in solution. nih.gov The absorption spectra of uranyl complexes exhibit a characteristic vibronic fine structure that is sensitive to the symmetry and geometry of the coordination environment. nih.gov The complexation of uranyl ions with nitrate in an ionic liquid medium is evidenced by distinct changes in the absorption spectrum. For instance, the formation of uranyl nitrate complexes in 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide leads to the appearance of several new peaks in the 425-470 nm range. researchgate.net These spectral shifts and changes in molar absorptivity allow for the determination of the stoichiometry and stability of the formed complexes.

Table 1: Spectrophotometric Data for Uranyl Nitrate Complexation

| Wavelength (nm) | Molar Absorptivity (ε) | Assigned Species/Transition | Reference |

|---|---|---|---|

| 425 | Varies with [NO₃⁻] | Uranyl Nitrate Complex | researchgate.net |

| 438 | Varies with [NO₃⁻] | Uranyl Nitrate Complex | researchgate.net |

| 453 | Varies with [NO₃⁻] | Uranyl Nitrate Complex | researchgate.net |

Note: The specific molar absorptivity values depend on the equilibrium between different uranyl nitrate species in solution.

Direct Electrodeposition of Metal Oxides (e.g., UO₂) from 1-Methylimidazolium Nitrate-based Systems

The wide electrochemical window and high ionic conductivity of imidazolium-based ionic liquids make them suitable media for the electrodeposition of metals and metal oxides. researchgate.net The direct electrochemical reduction of dissolved uranyl species to solid uranium dioxide (UO₂) represents a key step in potential pyrochemical reprocessing schemes for spent nuclear fuel.

UO₂²⁺ + 2e⁻ → UO₂ (s)

The deposition is typically carried out at a controlled potential. For example, in an ammonium-based ionic liquid, a brown-black deposit of UO₂ was obtained on a platinum cathode by holding the reduction potential at -1.0 V. researchgate.net The morphology and characteristics of the deposited UO₂ can be analyzed using techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray spectroscopy (EDX), and X-ray Diffraction (XRD) to confirm its composition and crystallinity. researchgate.netresearchgate.net

The feasibility of this direct electrodeposition process from an ionic liquid medium offers a promising alternative to traditional aqueous reprocessing methods, potentially simplifying the process and reducing waste generation. unlv.edursc.org

Table 2: Electrochemical Parameters for Uranyl Reduction in an Imidazolium-based Ionic Liquid

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reduction Potential | ca. -0.8 V to -1.0 V vs. Ag/AgCl | Glassy Carbon or Pt Electrode | researchgate.netresearchgate.net |

| Electron Transfer | Two-electron process | Irreversible reduction | researchgate.netresearchgate.net |

Vi. Catalytic Applications and Reaction Mechanisms of 1 Methylimidazolium Nitrate

Role of 1-Methylimidazolium (B8483265) Nitrate (B79036) in Organic Synthesis

1-Methylimidazolium nitrate, a protic ionic liquid (PIL), has emerged as a versatile compound in organic synthesis, often playing a dual role as both a solvent and a catalyst. Its unique properties, including high thermal stability, low vapor pressure, and tunable acidity, make it an attractive medium for a variety of chemical transformations. researchgate.netrsc.org The catalytic activity of imidazolium-based ionic liquids stems from their ability to act as Brønsted acids, facilitating proton transfer and activating substrates in chemical reactions. nih.govresearchgate.net

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. ias.ac.in Imidazolium-based ionic liquids have proven to be effective catalysts for these reactions. researchgate.net

In the context of the Biginelli reaction , a well-known MCR for the synthesis of dihydropyrimidinones (DHPMs), protic ionic liquids like 1-methylimidazolium trifluoroacetate (B77799) have been successfully used as both solvent and catalyst. researchgate.netscirp.org This reaction typically involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. scirp.orgnih.gov The acidic nature of the 1-methylimidazolium cation is crucial for catalyzing the condensation steps, leading to high yields of the desired DHPMs under mild conditions. researchgate.netscirp.org While direct studies on 1-methylimidazolium nitrate are specific, the principle of catalysis by related 1-methylimidazolium PILs is well-established, highlighting its potential in this area. scirp.orgscirp.org

Similarly, the synthesis of 1-amidoalkyl-2-naphthols is another important MCR, often catalyzed by Brønsted or Lewis acids. researchgate.net This reaction involves the condensation of 2-naphthol, an aldehyde, and an amide or nitrile. researchgate.net Sulfonic acid-functionalized imidazolium (B1220033) salts have been shown to be highly efficient catalysts for this transformation, affording excellent yields in short reaction times under solvent-free conditions. researchgate.net These catalysts facilitate the reaction by activating the aldehyde and promoting the subsequent nucleophilic attacks. researchgate.net The application of 1-methylimidazolium nitrate in this synthesis is plausible due to its inherent Brønsted acidity, which is a key requirement for this type of condensation.

| Reaction | Catalyst Example | Key Features | Typical Yields | Reference |

|---|---|---|---|---|

| Biginelli Reaction | 1-Methylimidazolium trifluoroacetate | Acts as both solvent and catalyst; mild conditions; recyclable catalyst. | High (e.g., 83-85%) | researchgate.netscirp.org |

| 1-Amidoalkyl-2-naphthol Synthesis | Sulfonic acid functionalized imidazolium salts | Solvent-free conditions; short reaction times (1-40 min). | Excellent (81-96%) | researchgate.net |

1-Methylimidazolium nitrate ([HMIm]NO₃) has demonstrated significant efficacy in promoting tandem or cascade reactions, where multiple transformations occur sequentially in a single pot. A notable example is its use in the synthesis of 2,4,6-triarylpyridines from aryl alcohols. academie-sciences.fr

In a novel approach, [HMIm]NO₃, as part of a binary ionic liquid system with 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF₄), facilitates a clean and efficient tandem process under microwave irradiation. academie-sciences.fr In this reaction, 1-methylimidazolium nitrate functions as the oxidizing agent, converting primary aryl alcohols or 1-arylethanols into the corresponding aryl aldehydes. The reduced by-product (NO₂) was detected, confirming the role of the nitrate anion in the oxidation step. Subsequently, the [BMIm]BF₄ acts as a catalyst, promoting the condensation of the newly formed aldehyde with acetophenone (B1666503) and ammonium (B1175870) acetate (B1210297) to yield the final 2,4,6-triarylpyridine product. academie-sciences.fr

Research has shown that a molar ratio of 2.5 for [HMIm]NO₃ to the alcohol substrate is necessary, underscoring its role as a stoichiometric oxidant in the initial step of the tandem sequence. academie-sciences.fr This dual functionality as both a reaction medium component and an oxidizing agent highlights the unique utility of 1-methylimidazolium nitrate in designing efficient tandem processes. academie-sciences.fr

| Aryl Alcohol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl alcohol | 2,4,6-Triphenylpyridine | 88 | academie-sciences.fr |

| 4-Methylbenzyl alcohol | 2-Phenyl-4,6-di(p-tolyl)pyridine | 85 | academie-sciences.fr |

| 4-Chlorobenzyl alcohol | 2,4-Di(4-chlorophenyl)-6-phenylpyridine | 86 | academie-sciences.fr |

| 1-Phenylethanol | 2,4,6-Triphenylpyridine | 89 | academie-sciences.fr |

Mechanistic Investigations of Catalysis by 1-Methylimidazolium Nitrate

Understanding the mechanism by which 1-methylimidazolium nitrate facilitates chemical reactions is key to optimizing its catalytic applications. Its behavior is largely governed by its nature as a protic ionic liquid, involving proton transfer and specific interactions with reactants.

The catalytic activity of 1-methylimidazolium nitrate is centered on the acidic proton attached to the nitrogen of the imidazolium ring. This proton can be donated to and accepted from reactants, making it a Brønsted acid catalyst. nih.gov The active site is essentially the [HMIm]⁺ cation, which can activate electrophiles (like aldehydes in the Biginelli reaction) by protonation, making them more susceptible to nucleophilic attack. nih.gov

In reactions catalyzed by 1-methylimidazole (B24206), a possible mechanism involves the formation of a 1,3-dipole intermediate, which then participates in cycloaddition or other transformations before the catalyst is regenerated. mdpi.com While this is for the neutral precursor, the imidazolium cation in the ionic liquid provides a pre-formed acidic center. The reaction pathway often involves a network of hydrogen bonds between the ionic liquid, substrates, and intermediates, which helps to stabilize transition states and guide the reaction toward the desired product. The specific pathway depends on the reaction, but the initial step is frequently the protonation of a substrate by the imidazolium cation. nih.govresearchgate.net

The interactions between the components of 1-methylimidazolium nitrate and other chemical species are crucial to its function. The 1-methylimidazole moiety, the conjugate base of the cation, is known to be a good ligand for metal centers. wikipedia.org

Studies on the interaction of 1-methylimidazole with iron(III) porphyrin complexes, which are models for heme proteins, provide insight into the coordinating properties of the imidazolium system. nih.gov When sublimed layers of nitrito iron(III)-porphyrin complexes are exposed to 1-methylimidazole gas, it coordinates to the iron center to form a six-coordinate complex. researchgate.net Similarly, the nitrate anion itself can coordinate with iron(III) porphyrins in either a monodentate or bidentate fashion, and this coordination is influenced by the electronic properties of the porphyrin ring. researchgate.net These studies demonstrate that both the cation (via its conjugate base) and the anion of 1-methylimidazolium nitrate can engage in significant coordination interactions with metal-containing substrates or catalysts, potentially influencing the reaction environment and mechanism. researchgate.netresearchgate.net